Product packaging for 3,5-Diiodo-4-pyridinethiol(Cat. No.:CAS No. 63905-96-4)

3,5-Diiodo-4-pyridinethiol

Cat. No.: B3065885
CAS No.: 63905-96-4
M. Wt: 362.96 g/mol
InChI Key: VSTUQSFFPRXKLW-UHFFFAOYSA-N
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Description

3,5-Diiodo-4-pyridinethiol is a halogenated heterocyclic compound with the molecular formula C5H3I2NS and a molecular weight of 362.96 g/mol [ ]. It is assigned the CAS Registry Number 63905-96-4 and is also known under the synonyms USAF XR-23 and 3,5-Diiodo-4-mercaptopyridine [ ][ ]. This compound serves as a versatile building block in organic and medicinal chemistry research. The presence of both iodine and thiol functional groups on the pyridine ring makes it a valuable intermediate for constructing more complex molecules, particularly through metal-catalyzed cross-coupling reactions and nucleophilic substitution reactions. Research into related heterocyclic systems, such as thiazolopyridines, highlights the interest in such scaffolds for developing compounds with biological activity [ ]. For instance, certain derivatives have been explored as inhibitors of specific enzymes, including acyl-ACP thioesterase, which is a target in herbicide discovery [ ]. All products are offered For Research Use Only. They are not intended for diagnostic or therapeutic applications, nor for human or veterinary use [ ].

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3I2NS B3065885 3,5-Diiodo-4-pyridinethiol CAS No. 63905-96-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-diiodo-1H-pyridine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3I2NS/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTUQSFFPRXKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=S)C(=CN1)I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3I2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90213561
Record name 4-Pyridinethiol, 3,5-diiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90213561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63905-96-4
Record name 4-Pyridinethiol, 3,5-diiodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063905964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Pyridinethiol, 3,5-diiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90213561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Fundamental Chemical Reactivity and Mechanistic Studies of 3,5 Diiodo 4 Pyridinethiol

Tautomeric Equilibria: 3,5-Diiodo-4-pyridinethiol and 3,5-Diiodo-4-pyridinethione

Like other pyridinethiols, this compound exists in a tautomeric equilibrium with its corresponding thione form, 3,5-Diiodo-4-pyridinethione. This equilibrium involves the migration of a proton from the sulfur atom to the ring nitrogen atom, resulting in two distinct, yet interconverting, chemical species. The position of this equilibrium is not static and is highly influenced by the surrounding chemical environment.

While specific experimental data for this compound is not extensively documented, the tautomerism of related pyridinethiols, particularly 2- and 4-mercaptopyridine (B10438), has been thoroughly investigated using various spectroscopic methods. These studies provide a strong basis for understanding the behavior of the di-iodinated analogue.

UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy is a key tool for distinguishing between the thiol and thione tautomers. Studies on 4-mercaptopyridine and other related compounds have shown that the thione form typically exhibits a strong absorption peak in the range of 300–400 nm, which is attributed to the n-π* transition of the C=S group. In contrast, the thiol tautomer generally displays an absorption peak below 300 nm, corresponding to the π-π* transition of the aromatic ring. The presence and relative intensity of these peaks in different solvents provide direct evidence of the equilibrium.

Infrared (FTIR) Spectroscopy: Fourier-transform infrared spectroscopy has been used to study the tautomerization between 2-pyridinethiol and 2-pyridinethione. In these studies, the presence or absence of a characteristic S-H stretching band is a key indicator. For many pyridinethiols in solution, spectroscopic evidence for the S-H stretch is often absent, indicating a strong preference for the thione form under those conditions ub.eduacs.org.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can also provide insights into the tautomeric equilibrium. The chemical shifts of the carbon and hydrogen atoms in the pyridine (B92270) ring differ between the thiol and thione forms. For instance, the ¹³C NMR spectrum of a related triazole-thiol compound showed a peak around 177-178 ppm, characteristic of the thione (C=S) carbon acs.org.

Table 1: Summary of Spectroscopic Evidence for Thiol-Thione Tautomerism in Pyridinethiols
Spectroscopic MethodObservation for Thiol TautomerObservation for Thione Tautomer
UV-Vis SpectroscopyAbsorption peak typically < 300 nm (π-π* transition) acs.orgAbsorption peak typically 300-400 nm (n-π* transition) acs.org
FTIR SpectroscopyPresence of ν(S-H) stretching bandAbsence of ν(S-H) stretching band; presence of C=S stretching band ub.eduacs.org
¹³C NMR SpectroscopySignal for C-S bondSignal for C=S bond (e.g., ~177-178 ppm) acs.org

The predominance of either the thiol or thione tautomer is dictated by a delicate balance of several factors that affect their relative stabilities.

Solvent Polarity: This is one of the most significant factors. In dilute solutions of nonpolar solvents, the thiol form of mercaptopyridines tends to predominate. Conversely, polar solvents significantly shift the equilibrium toward the more polar thione form researchgate.net. The thione tautomer possesses a much larger dipole moment than the thiol form, leading to stronger dipole-dipole interactions and solvation by polar solvent molecules, which stabilizes it ub.eduacs.org.

Concentration: At higher concentrations, self-association through hydrogen bonding can favor the thione tautomer researchgate.net. Dimerization of the thione form is often energetically favorable.

Temperature: Changes in temperature can shift the equilibrium. Dimerization equilibrium measurements for 2-pyridinethione have shown that the equilibrium constant is temperature-dependent ub.eduacs.org.

Table 2: Factors Influencing Thiol-Thione Equilibrium
FactorCondition Favoring Thiol FormCondition Favoring Thione FormUnderlying Reason
SolventNonpolar solvents (e.g., heptane, dioxane) ub.eduresearchgate.netPolar solvents (e.g., water, ethanol) researchgate.netThe thione tautomer is more polar and is better stabilized by polar solvents ub.eduacs.org.
ConcentrationDilute solutions researchgate.netConcentrated solutionsSelf-association and dimerization favor the thione form at higher concentrations researchgate.net.
Intrinsic StabilityAromatic stabilization of the pyridine ring ub.eduThioamide resonance stabilization ub.eduCompetition between aromaticity and resonance energy.

Reactions of the Thiol Group

The thiol group (-SH) in this compound is a reactive center, capable of undergoing a variety of transformations, including oxidation, reduction (of the corresponding disulfide), and nucleophilic reactions.

A characteristic reaction of thiols is their oxidation to form disulfides. In the case of this compound, this involves the coupling of two molecules via the formation of a sulfur-sulfur bond, yielding bis(3,5-diiodo-4-pyridyl) disulfide. This transformation is a two-electron oxidation process. Studies on related mercaptopyridines have demonstrated a quantitative transformation of the thiol form to the corresponding symmetrical disulfide upon standing in certain solvents researchgate.net. The stability of the thione tautomer may, however, prevent spontaneous oxidation in some cases chemrxiv.org.

This oxidative coupling can be facilitated by a wide range of oxidizing agents, including:

Molecular oxygen (air)

Hydrogen peroxide (H₂O₂)

Iodine (I₂)

Dimethyl sulfoxide (B87167) (DMSO)

The reaction proceeds via the loss of a hydrogen atom from each of two thiol groups, followed by the formation of the S-S bond.

The primary reductive pathway relevant to this compound involves the cleavage of the corresponding disulfide, bis(3,5-diiodo-4-pyridyl) disulfide, to regenerate the thiol. This process is the reverse of the oxidative transformation and is crucial in many chemical and biological contexts. The reduction of a disulfide bond to two thiol groups is a fundamental reaction in biochemistry, often catalyzed by enzymes like thioredoxin acs.orgresearchgate.net.

In a laboratory setting, this reductive cleavage is typically achieved through thiol-disulfide exchange reactions nih.gov. This involves using an excess of a reducing thiol reagent, such as dithiothreitol (B142953) (DTT), which shifts the equilibrium towards the formation of the monomeric pyridinethiol acs.orgnih.gov. The mechanism involves the nucleophilic attack of a thiolate anion from the reducing agent on one of the sulfur atoms of the disulfide bridge, leading to a mixed disulfide intermediate that is subsequently reduced to release the final thiol product nih.gov. Other reducing agents, such as phosphines (e.g., triphenylphosphine) in the presence of water, can also effectively cleave disulfide bonds acs.org.

The sulfur atom in this compound, particularly in its deprotonated thiolate form (3,5-diiodo-4-pyridylthiolate), is a potent nucleophile. The nucleophilicity of sulfur is significantly greater than that of oxygen in analogous compounds nih.gov. This high nucleophilicity allows the sulfur atom to readily participate in nucleophilic substitution reactions.

A primary example of this reactivity is S-alkylation, an Sₙ2 reaction with alkyl halides. The thiolate anion, easily formed under basic conditions, can attack an alkyl halide (e.g., methyl iodide) to displace the halide and form a thioether (sulfide).

R-S⁻ + CH₃-I → R-S-CH₃ + I⁻ (where R = 3,5-diiodo-4-pyridyl)

This reaction results in the formation of a stable carbon-sulfur bond, yielding a 4-(methylthio)-3,5-diiodopyridine derivative. The high reactivity of the thiolate makes it an excellent nucleophile for constructing more complex molecules via the formation of C-S bonds nih.gov. While the pyridine ring itself can be susceptible to nucleophilic attack at the 2 and 4 positions, the deprotonated thiol group is a much stronger nucleophile, making reactions at the sulfur atom highly favorable stackexchange.com.

Reactivity of the Diiodo-Pyridyl Moiety

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electronic characteristic significantly influences its substitution patterns. The presence of two iodine atoms at the 3- and 5-positions further modulates the ring's reactivity.

Electrophilic Substitution:

Electrophilic aromatic substitution on the pyridine ring is generally a challenging transformation compared to benzene (B151609) and its derivatives. libretexts.org The nitrogen atom's electron-withdrawing inductive effect deactivates the ring towards attack by electrophiles. Furthermore, under the acidic conditions often required for electrophilic substitution, the pyridine nitrogen is protonated, creating a pyridinium (B92312) ion. This positive charge further deactivates the ring, making electrophilic attack even more difficult.

In the case of this compound, the positions available for electrophilic attack are C-2 and C-6. The iodine atoms at C-3 and C-5 exert a further deactivating inductive effect. Consequently, electrophilic substitution on the pyridine ring of this compound is expected to be extremely sluggish and require harsh reaction conditions. Should a reaction occur, it would likely take place at the C-2 or C-6 positions. However, no specific examples of electrophilic substitution on this compound have been reported in the reviewed literature.

Nucleophilic Substitution:

In contrast to its resistance to electrophilic attack, the pyridine ring is activated towards nucleophilic substitution, particularly at the 2-, 4-, and 6-positions. researchgate.netnobelprize.org This is because the electronegative nitrogen can stabilize the negative charge in the Meisenheimer-type intermediate formed during the reaction. researchgate.net

For this compound, the situation is nuanced. While the 4-position is occupied by a thiol group, the iodine atoms at the 3- and 5-positions are not at the most electronically favored sites for direct nucleophilic attack on the ring. However, the carbon-iodine bond is susceptible to nucleophilic attack, where the iodine atom acts as an excellent leaving group. This type of substitution, known as nucleophilic aromatic substitution (SNAr), would involve the direct displacement of an iodide ion by a nucleophile.

The thiol group at the 4-position, being an electron-donating group by resonance, can influence the regioselectivity of such a substitution. It would be expected to increase the electron density at the 3- and 5-positions, potentially making them less susceptible to nucleophilic attack compared to an unsubstituted diiodopyridine. Despite this, the inherent nature of iodine as a good leaving group means that ipso-substitution at the C-3 or C-5 positions by strong nucleophiles remains a plausible reaction pathway.

A study on the reactions of various halopyridines with nucleophiles demonstrated that iodopyridines are generally more reactive than their bromo- or chloro-analogs in SNAr reactions. nih.gov

Table 1: General Reactivity of Dihalopyridines in Substitution Reactions

Reaction TypeReactivityFavored PositionsInfluence of Iodine
Electrophilic SubstitutionLow3, 5Deactivating
Nucleophilic SubstitutionHigh2, 4, 6Good Leaving Group

The presence of two iodine atoms makes this compound an excellent candidate for various palladium-catalyzed carbon-carbon bond-forming reactions. imperial.ac.uk Aryl iodides are highly reactive substrates in these transformations due to the relatively weak C-I bond, which facilitates oxidative addition to the palladium(0) catalyst. grafiati.com

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction, which involves the coupling of an organoboron reagent with an organic halide, is a powerful tool for the formation of biaryl compounds. diva-portal.org It is highly probable that this compound would readily undergo Suzuki-Miyaura coupling at one or both of the iodinated positions with a variety of aryl or vinyl boronic acids or esters. By controlling the stoichiometry of the boronic acid and the reaction conditions, it may be possible to achieve selective mono- or di-substitution.

Sonogashira Coupling:

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govnih.govresearchgate.net Given the high reactivity of aryl iodides in this reaction, this compound is expected to be an excellent substrate for Sonogashira coupling. This would allow for the introduction of one or two alkynyl moieties at the 3- and 5-positions, leading to the synthesis of highly functionalized pyridine derivatives. Pyridine-based structures have been successfully employed in Sonogashira couplings. nih.gov

Heck Coupling:

The Heck reaction involves the coupling of an alkene with an aryl or vinyl halide. researchgate.netnih.gov Similar to the Suzuki and Sonogashira reactions, aryl iodides are preferred substrates. Therefore, this compound could likely participate in Heck coupling reactions with various alkenes to introduce vinyl groups at the 3- and/or 5-positions.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

Coupling ReactionCoupling PartnerExpected Product Type
Suzuki-MiyauraOrganoboron ReagentAryl- or Vinyl-substituted Pyridine
SonogashiraTerminal AlkyneAlkynyl-substituted Pyridine
HeckAlkeneVinyl-substituted Pyridine

Mechanistic Investigations of Key Reactions

The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, involves a catalytic cycle consisting of three main steps: nobelprize.orgnih.govwikipedia.org

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound to form a palladium(II) intermediate.

Transmetalation: The organic group from the coupling partner (e.g., the organoboron reagent in a Suzuki coupling or the copper acetylide in a Sonogashira coupling) is transferred to the palladium(II) center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

Computational studies on the Sonogashira reaction have provided insights into the energetics of the catalytic cycle, with the oxidative addition step often being rate-determining. nih.gov For dihalogenated substrates, controlling the selectivity between mono- and di-functionalization can be challenging and is influenced by factors such as the ligand on the palladium catalyst and the reaction conditions. nih.gov

The mechanism of nucleophilic aromatic substitution on the pyridine ring generally proceeds through a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. diva-portal.org However, for some systems, a concerted SNAr mechanism has been proposed. researchgate.net In the case of this compound, the displacement of iodide by a nucleophile would likely follow the classical addition-elimination pathway, where the stability of the intermediate Meisenheimer complex plays a crucial role.

Spectroscopic Characterization and Structural Elucidation of 3,5 Diiodo 4 Pyridinethiol

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

In the FT-IR spectrum of 3,5-diiodo-4-pyridinethiol (as the thione tautomer), key absorption bands are anticipated. The N-H stretching vibration of the pyridine-thione ring is expected to appear as a broad band in the region of 3100-3000 cm⁻¹. The aromatic C-H stretching vibrations are predicted to be observed just above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations of the pyridine (B92270) core typically appear in the 1600-1400 cm⁻¹ region. researchgate.net A significant band corresponding to the thioamide C=S stretching vibration is expected, though its position can vary; in related thiopyridones, it is often found in the 1100-1200 cm⁻¹ range. The C-I stretching vibrations will occur at lower frequencies, typically below 600 cm⁻¹, due to the high mass of the iodine atom.

Raman spectroscopy provides complementary information. While N-H and C-H stretches are often weak in Raman spectra, the symmetric "breathing" modes of the pyridine ring are usually strong and provide a characteristic fingerprint for the molecule, expected in the 990-1050 cm⁻¹ region. nih.gov The C=S and C-I stretches are also Raman active and can be used for identification.

Table 1: Predicted Vibrational Frequencies for 3,5-Diiodo-pyridine-4(1H)-thione

Functional Group Predicted FT-IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Notes
N-H Stretch 3100 - 3000 (broad) Weak Characteristic of the pyridinone/thione tautomer.
Aromatic C-H Stretch ~3050 Weak Involves the two remaining protons on the pyridine ring.
C=C, C=N Ring Stretch 1600 - 1400 (multiple bands) Strong (multiple bands) Characteristic of the pyridine ring system. researchgate.net
C=S Stretch 1150 - 1100 Moderate Thioamide C=S bond of the thione tautomer.
Ring Breathing Mode Weak or not observed 1020 - 990 (strong) Symmetric ring vibration, typically strong in Raman spectra. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light resulting from the promotion of electrons from lower to higher energy molecular orbitals. The pyridine ring is a chromophore that absorbs in the UV region. rsc.org For this compound, the electronic transitions are expected to be influenced by the heavy iodine substituents and the thione group.

The primary absorptions will likely be π → π* transitions associated with the conjugated pyridine system and n → π* transitions involving the non-bonding electrons on the nitrogen and sulfur atoms. Compared to pyridine, which has an absorption maximum around 250-260 nm, the presence of the thione group and the iodine atoms is expected to cause a bathochromic (red) shift to longer wavelengths due to the extension of the conjugated system and the electronic effects of the substituents. Predicted absorption maxima would likely be observed in the 300-400 nm range. testbook.com

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

Single-crystal X-ray crystallography provides the most unambiguous structural information by determining the precise spatial arrangement of atoms in the solid state. nih.gov While no crystal structure for this compound is currently reported, predictions can be made about its solid-state features.

The analysis would confirm bond lengths and angles, such as the C-I, C-S, and C-N bond distances. It would definitively establish the thione tautomer as the dominant form in the crystal. Furthermore, the supramolecular structure would be of great interest. Intermolecular interactions are expected to play a key role in the crystal packing. These would likely include:

N-H···S Hydrogen Bonds: A classic interaction for pyridinethiones, where the N-H of one molecule donates a hydrogen bond to the sulfur atom of a neighboring molecule, likely forming chains or dimeric motifs.

Halogen Bonding: The iodine atoms are excellent halogen bond donors. C-I···N or C-I···S interactions could be present, further stabilizing the crystal lattice.

Mass Spectrometry for Molecular Formula Confirmation and Degradation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight and formula of a compound. For this compound (C₅H₃I₂NS), the exact mass can be calculated.

The mass spectrum would show a prominent molecular ion peak [M]⁺. Given that iodine has only one stable isotope (¹²⁷I), the molecular ion peak would be a single, distinct signal. The calculated monoisotopic mass is approximately 362.8 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition C₅H₃I₂NS with high accuracy.

The fragmentation pattern would likely involve the sequential loss of the iodine atoms and potentially the sulfur atom or parts of the pyridine ring, providing further structural confirmation. The mass spectrum of the related 3,5-diiodopyridine (B1353092) shows a molecular ion at m/z 331, with subsequent loss of iodine atoms. A similar pattern would be expected for this compound.

Table 4: Mentioned Chemical Compounds

Compound Name
This compound
Pyridine-4(1H)-thione
4-mercaptopyridine (B10438)
3,5-dibromopyridine
3,5-diiodopyridine
Pyridine
3,5-diiodo-pyridine-4(1H)-thione

Computational and Theoretical Investigations of 3,5 Diiodo 4 Pyridinethiol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the molecular structure, stability, and electronic properties of 3,5-Diiodo-4-pyridinethiol. These theoretical methods provide insights that complement experimental findings.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) has been employed to determine the most stable geometric configuration of this compound. By utilizing functionals such as B3LYP with appropriate basis sets, researchers can optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. These calculations are crucial for understanding the molecule's three-dimensional structure.

Furthermore, DFT is instrumental in elucidating the electronic properties of the compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Ab Initio Methods for High-Level Energy Calculations

For more precise energy calculations, ab initio methods are utilized. These methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of accuracy. Techniques such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide refined energy values for this compound, which are essential for accurately predicting thermodynamic properties and reaction energetics.

Prediction and Characterization of Tautomeric Forms via Computational Methods

Computational methods are pivotal in studying the tautomerism of this compound. This compound can exist in two primary tautomeric forms: the thiol form (containing a C=S bond) and the thione form (containing an S-H bond). Theoretical calculations can predict the relative stability of these tautomers by calculating their ground-state energies. The thione form is generally found to be the more stable tautomer in the gas phase and in various solvents, a prediction that can be corroborated by comparing calculated vibrational frequencies with experimental infrared spectroscopy data.

Analysis of Molecular Orbitals and Reactivity Indices

The analysis of molecular orbitals, specifically the HOMO and LUMO, provides significant insight into the reactivity of this compound. The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. Reactivity indices such as chemical potential, hardness, and electrophilicity can be calculated from the HOMO and LUMO energies. These indices offer a quantitative measure of the molecule's reactivity and are valuable for predicting its behavior in chemical reactions.

Elucidation of Intermolecular Interactions

Understanding the intermolecular interactions of this compound is key to explaining its solid-state structure and physical properties.

Quantification and Characterization of Hydrogen Bonding (e.g., N-H⋯S interactions)

In the solid state, the thione tautomer of this compound is capable of forming intermolecular hydrogen bonds. Specifically, the N-H group can act as a hydrogen bond donor, while the sulfur atom can act as a hydrogen bond acceptor, leading to the formation of N-H⋯S interactions. Computational studies can quantify the strength of these hydrogen bonds by analyzing the electron density at the bond critical points using Quantum Theory of Atoms in Molecules (QTAIM). These calculations help to characterize the nature and strength of the hydrogen bonding network, which dictates the crystal packing of the molecule.

Detailed Analysis of Halogen Bonding (Iodine as Electrophilic Site)

Halogen bonding is a highly directional, noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). In this compound, the iodine atoms attached to the pyridine (B92270) ring can serve as potent halogen bond donors. The electron-withdrawing nature of the pyridine nitrogen atom and the adjacent iodine atom enhances the positive electrostatic potential, known as a σ-hole, on the outer side of the iodine atoms along the C–I bond axis. Computational studies on related halogenated pyridines confirm that factors like protonation or N-methylation of the pyridine nitrogen significantly increase the positive electrostatic potential of the halogen's σ-hole, thereby strengthening its capacity as a halogen bond donor. acs.org

The iodine atoms in this compound can form halogen bonds with various Lewis bases, with nitrogen and sulfur atoms being particularly relevant acceptors in chemical and biological systems.

C-I···N Halogen Bonds: The interaction between an iodinated pyridine derivative and a nitrogen-containing Lewis base is a well-characterized halogen bond. researchgate.net Computational models, particularly Density Functional Theory (DFT), have been employed to quantify the strength of these interactions. For instance, studies on N-methylated iodopyridinium cations interacting with pyridine (a neutral nitrogen-based acceptor) show considerable binding energies, highlighting the stability of such bonds. acs.org The interaction is primarily electrostatic in nature, driven by the attraction between the positive σ-hole on the iodine and the lone pair of electrons on the nitrogen atom. Computational analyses like Quantum Theory of Atoms in Molecules (QTAIM) further characterize these bonds by identifying a bond critical point (BCP) between the iodine and nitrogen atoms. mdpi.com

C-I···S Halogen Bonds: Sulfur atoms, present in thiols, thioethers, and thiocarbonyls, can also act as halogen bond acceptors. Theoretical studies on related systems, such as pyridinethiones, confirm the potential for the sulfur atom to engage in noncovalent interactions. ubc.canih.gov The nature of the C-I···S bond is similar to the C-I···N bond, involving the σ-hole on the iodine. However, the strength of the interaction can differ based on the hybridization and chemical environment of the sulfur atom. Sulfur is generally a softer Lewis base than nitrogen, which can influence the energetics and geometry of the halogen bond. Computational investigations on primary thioamides have established the C=S···I halogen bond as a robust supramolecular synthon. researchgate.net

The calculated binding energies for halogen bonds formed by various iodopyridinium cations with a pyridine molecule provide insight into the expected strength of C-I···N interactions.

Halogen Bond DonorInteraction TypeCalculated Binding Energy (kJ mol–1)
N-methyl-2-iodopyridiniumC-I···N68
N-methyl-3-iodopyridiniumC-I···N57
N-methyl-4-iodopyridiniumC-I···N60

This table presents DFT-calculated binding energies for the interaction between N-methylated iodopyridinium cations and a pyridine molecule, serving as an analogue for C-I···N bond strength. Data sourced from computational studies on halogenopyridinium cations. acs.org

The strength and geometry of halogen bonds involving this compound are modulated by a combination of electronic and steric effects.

Electronic Factors: The electrophilic character of the iodine atoms in this compound is significantly influenced by the substituents on the pyridine ring.

Inductive and Resonance Effects: The pyridine nitrogen is inherently electron-withdrawing, which enhances the magnitude of the σ-hole on the iodine atoms at the 3 and 5 positions. Computational studies have shown that substituents that delocalize electron density away from the halogen atom make it a better halogen bond donor. etamu.edu The presence of a second iodine atom further amplifies this effect through induction.

Substituent Effects on the Acceptor: The electronic properties of the halogen bond acceptor also play a crucial role. An increased electron density on the acceptor atom (e.g., a nitrogen or sulfur) stabilizes the halogen bond. acs.orgjyu.fi Conversely, electron-withdrawing groups on the acceptor molecule reduce the stability of the complex. acs.orgjyu.fi

Steric Factors: While electronic factors are primary drivers, steric hindrance can also affect the formation and geometry of the halogen bond. The iodine atoms themselves are large, and their interaction with a bulky Lewis base may be sterically hindered. However, their placement at the 3 and 5 positions of the pyridine ring makes them relatively accessible for intermolecular interactions. Computational modeling indicates that for some complex heterocyclic systems, steric repulsions between large substituents can dictate the most stable geometry, even overriding factors like aromaticity. dcu.ie

Mechanistic Pathways of Key Reactions: A Computational Perspective

Computational chemistry provides powerful tools to elucidate the mechanistic pathways of reactions involving this compound, offering insights into transition states and reaction energetics. A key chemical property of this compound is its potential for thione-thiol tautomerism.

Thione-Thiol Tautomerism: 4-Pyridinethiol and its derivatives can exist in a tautomeric equilibrium between the thiol form (containing an S-H group) and the thione form (containing a C=S group and an N-H group). Computational studies, using both ab initio and DFT methods, have been conducted on parent pyridinethiones to determine the relative stability of these tautomers. ubc.canih.gov

The computational approach to studying this tautomerism involves:

Geometry Optimization: Calculating the lowest energy structure for both the thiol and thione tautomers.

Energy Calculation: Determining the relative electronic energies of the optimized structures. High-level methods are required for accurate absolute tautomerization energies. wayne.edu

Frequency Analysis: Confirming that the optimized structures are true minima on the potential energy surface and calculating zero-point vibrational energies.

Solvent Effects: Using continuum solvent models to simulate the influence of different solvents on the tautomeric equilibrium. Polar solvents tend to favor the more polar thione tautomer. cdnsciencepub.com

Tautomeric SystemComputational MethodMore Stable TautomerEnergy Difference (kcal/mol)
4-Pyridone / 4-Hydroxypyridine (B47283)Ab initio (with correlation energy)4-Hydroxypyridine (in gas phase)2.4
Generic PyridinethionesDFTThione formNot specified

This table summarizes findings from computational studies on the tautomerism of related 4-substituted pyridines. The stability can shift based on the phase and substituents. Data sourced from ab initio and DFT studies. nih.govwayne.edu

Other potential reactions of this compound, such as oxidation to form a disulfide bridge or nucleophilic substitution of the iodine atoms, can also be investigated computationally. Such studies would involve mapping the potential energy surface to identify transition states and intermediates, thereby elucidating the reaction mechanism and predicting kinetic and thermodynamic parameters. researchgate.netfigshare.com

Advanced Applications and Derivatization Strategies for 3,5 Diiodo 4 Pyridinethiol

Role as a Versatile Synthetic Intermediate in Organic Synthesis

3,5-Diiodo-4-pyridinethiol serves as a highly functionalized building block in organic synthesis, offering multiple reactive sites for the construction of complex molecular architectures. The presence of two iodine atoms, a thiol group, and the nitrogen atom within the pyridine (B92270) ring allows for a diverse range of chemical transformations.

Building Block for Novel Heterocyclic Systems

The strategic placement of reactive groups on the pyridine core of this compound makes it a valuable precursor for the synthesis of novel fused heterocyclic systems. Pyridine-based heterocycles are of significant interest due to their wide range of biological activities and applications in materials science. nih.govresearchgate.net For instance, fused pyridine ring systems, such as pyrido[4',3':4,5]thieno[2,3-d]pyrimidines, have been investigated for their potential as central nervous system agents and for the therapy of cerebral ischemia. nih.gov The synthesis of such complex structures often relies on the availability of versatile starting materials. The thiol group of this compound can be used to construct a fused thiophene (B33073) ring, while the iodo groups can be subjected to various cross-coupling reactions to introduce further complexity. Methodologies such as the Ugi-Zhu three-component reaction (UZ-3CR) have been employed to create complex polyheterocyclic compounds, including pyrrolo[3,4-b]pyridin-5-ones, from functionalized precursors. mdpi.com

Precursor for Advanced Organic Materials (e.g., Photoluminescent Compounds)

Pyridine-containing compounds are integral to the development of advanced organic materials, particularly those with applications in optoelectronics. researchgate.net The pyridine-3,5-dicarbonitrile (B74902) moiety, for example, has garnered significant attention in the creation of heavy-metal-free organic light-emitting diodes (OLEDs). nih.gov These materials often exhibit thermally activated delayed fluorescence (TADF), a desirable property for efficient light emission. nih.gov The electron-withdrawing nature of the iodo groups and the potential for derivatization at the thiol position make this compound a promising precursor for novel photoluminescent compounds. The core structure can be modified to tune the electronic properties and promote efficient light emission, opening avenues for its use in the next generation of organic electronic devices. nih.gov

Coordination Chemistry and Organometallic Applications

The field of coordination and organometallic chemistry provides a platform for designing metal complexes with unique properties for catalysis and biomedical applications. mdpi.com The sulfur and nitrogen atoms in this compound make it an excellent candidate for use as a ligand in the formation of such complexes.

This compound as a Ligand for Metal Complexes (e.g., Copper, Zinc)

Pyridine-based thiol ligands are known to form stable complexes with a variety of transition metals. nih.govresearchgate.net These ligands can act as polydentate systems, coordinating with metal ions through both the sulfur and nitrogen atoms. nih.gov This chelation effect often leads to the formation of highly stable five or six-membered rings. nih.gov Complexes of copper and zinc with pyridine-containing ligands have been synthesized and characterized. nih.govjscimedcentral.com For instance, pyridine and its derivatives are widely used as ligands in coordination chemistry, and their complexes with metals like Ni(II), Cu(I), and Ag(I) have been prepared. jscimedcentral.comwikipedia.org The ability of pyridine-thiol ligands to offer multiple bonding sites is advantageous for applications such as heavy metal precipitation, where stable metal-ligand precipitates are formed. nih.govresearchgate.net

Below is a table summarizing the coordination behavior of related pyridine-thiol and triazole-thiol ligands with various metals.

Ligand TypeMetal Ion(s)Coordination ModeResulting GeometryReference
Pyridine-based thiolCopper, CadmiumMultidentateForms stable precipitates nih.govresearchgate.net
4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiolCu(II)Bidentate (S and N)Square Planar nih.gov
4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiolNi(II), Zn(II), Cd(II), Sn(II)Bidentate (S and N)Tetrahedral nih.gov
PyridineNi(II), Cu(I), Ag(I)MonodentateVaries jscimedcentral.com

Catalytic Roles of this compound Derived Complexes

The design of metal complexes with specific ligands is fundamental to advancing the field of catalysis. mdpi.com Complexes derived from this compound have the potential to be employed in various catalytic transformations.

Metal-Catalyzed Transformations (e.g., Mizoroki–Heck reactions)

The Mizoroki-Heck reaction is a powerful tool for carbon-carbon bond formation and is commonly catalyzed by palladium complexes. researchgate.net This reaction has been widely utilized in the synthesis of a diverse range of heterocyclic compounds with applications in the pharmaceutical and agrochemical industries. researchgate.net The efficiency and stability of the palladium catalyst are often enhanced by the coordinating ligand. While phosphine (B1218219) ligands are common, phosphine-free catalysts offer advantages in terms of air and moisture stability. researchgate.net The di-iodo functionality of this compound itself could potentially participate in cross-coupling reactions. Furthermore, complexes formed from this ligand could serve as catalysts. For example, palladium nanoparticles stabilized by ligands have shown excellent catalytic performance in Heck cross-coupling reactions of aryl chlorides with styrene (B11656) derivatives. researchgate.net The use of bio-based solvents like Cyrene has also been explored for the Mizoroki-Heck reaction of aryl iodides. rsc.org

The following table provides a general overview of conditions for a Mizoroki-Heck reaction, illustrating the components that could be influenced by a novel ligand derived from this compound.

Reaction ComponentExampleRoleReference
Aryl HalideAryl IodideSubstrate rsc.org
OlefinAcrylates, StyreneCoupling Partner rsc.org
CatalystPalladium NanoparticlesActive Catalytic Species researchgate.net
LigandP,N LigandStabilizes Catalyst researchgate.net
BaseVariesActivates Catalyst/Reactant researchgate.net
SolventCyreneReaction Medium rsc.org
Metal-Free Catalysis (e.g., C-H Borylation of Heteroarenes)

While specific studies detailing the catalytic activity of this compound were not found, the broader class of pyridinethiol compounds has been identified as effective in metal-free catalysis. Notably, the parent compound, 2-mercaptopyridine, can serve as a catalyst for the isodesmic C-H borylation of heteroarenes wikipedia.org. This application is significant as it offers an alternative to traditional transition metal-based catalysts.

The catalytic mechanism of pyridinethiols in this context relies on their unique combination of Lewis base and Brønsted acid characteristics wikipedia.org. This dual nature facilitates the cleavage of boron-carbon bonds and the subsequent formation of new boron-carbon bonds through a Lewis pair mediated C-H activation pathway wikipedia.org. The presence of iodo-substituents on the pyridine ring of this compound could potentially modulate its electronic properties and, consequently, its catalytic efficiency, though specific research on this is not currently available.

Development of Functionalized Derivatives with Tailored Properties

The functionalization of the this compound scaffold is a key strategy for developing new molecules with specific, tailored properties for various chemical and pharmaceutical applications.

Structure-Property Relationship Studies in Derivatives

Detailed structure-property relationship studies specifically for derivatives of this compound are not extensively documented in the available literature. However, research on other functionalized pyridine derivatives provides insight into how structural modifications can influence chemical and biological activity. For instance, the nature and position of substituents on the pyridine ring are known to significantly impact a molecule's physicochemical properties, such as lipophilicity, aqueous solubility, and metabolic stability.

Synthesis of Co-crystals Involving Pyridinethiols

The synthesis of co-crystals is a well-established technique in crystal engineering to modify the physicochemical properties of active pharmaceutical ingredients. While pyridine and its derivatives are commonly used as co-formers in co-crystal synthesis, specific examples involving this compound or other pyridinethiols are not found in the surveyed literature. The formation of co-crystals typically relies on robust and predictable non-covalent interactions, such as hydrogen bonding. The thiol group, in concert with the pyridine nitrogen, presents potential hydrogen bond donor and acceptor sites, suggesting that this compound could be a viable candidate for co-crystal formation, though this remains an area for future exploration.

Future Research Directions and Emerging Opportunities

Innovations in Scalable and Sustainable Synthesis Methodologies

The traditional synthesis of 3,5-Diiodo-4-pyridinethiol typically involves the halogenation of a precursor like 4-mercaptopyridine (B10438). ontosight.ai However, future efforts are expected to pivot towards more scalable and environmentally benign processes, aligning with the principles of green chemistry. nih.govjchemrev.com The development of concise, benchtop, and scalable synthesis routes using inexpensive commercial starting materials is a key objective, moving away from long, tedious processes that may involve toxic reagents. nih.gov

Emerging sustainable approaches for pyridine (B92270) derivatives, which could be adapted for this compound, include one-pot multicomponent reactions, the use of green catalysts, environmentally friendly solvents, and solvent-free synthesis. nih.govnih.gov Such methods offer numerous advantages, including higher efficiency, atom economy, reduced reaction times, and simplified product purification. nih.govnih.gov A patent for a related compound, 3,5-dibromo-4-iodopyridine, highlights a one-step synthesis from 3,5-dibromo-4-aminopyridine, demonstrating a move towards more efficient, high-yield industrial processes that avoid difficult-to-separate isomers. google.com

Table 1: Comparison of Traditional and Emerging Synthesis Methodologies for Pyridine Derivatives

Feature Traditional Synthesis Emerging Sustainable Synthesis
Approach Often multi-step, relying on classical reagents. One-pot, multicomponent reactions (MCRs). nih.gov
Catalysts May use stoichiometric, hazardous reagents. Use of green, recyclable catalysts (e.g., nanocatalysts). scirp.org
Solvents Often reliant on volatile organic compounds (VOCs). Use of environmentally benign solvents (e.g., water, ethanol) or solvent-free conditions. nih.govscirp.org
Energy Typically requires prolonged heating under reflux. Microwave-assisted or ultrasound-assisted synthesis for shorter reaction times. nih.govnih.govnih.gov
Efficiency Can have lower yields and generate significant waste. High atom economy, excellent yields, and reduced by-products. nih.gov
Scalability Can be difficult and hazardous to scale up. More amenable to scalable and safer industrial production. nih.govresearchgate.net

Advanced Analytical Techniques for Real-Time Reaction Monitoring and Characterization

The characterization of this compound and its derivatives relies on standard techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). mdpi.com However, the future lies in the application of advanced analytical methods for real-time monitoring of its synthesis and subsequent reactions. The thiol group is particularly reactive and its transformations, such as thiol/disulfide exchange, are crucial to monitor. ontosight.ai

Mass spectrometry, in particular, has become a powerful tool for investigating protein thiol chemistry, and these principles are transferable to smaller molecules. nih.gov Techniques like Time-Resolved Mass Spectrometry (TR-MS) can allow for the direct observation of transient intermediates in thiol reactions. nih.gov For quantitative analysis, derivatization of the thiol group followed by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS) provides high sensitivity and accurate measurement, even at ultratrace levels. acs.org This approach can be optimized by using reagents that react rapidly with thiols to form stable derivatives, which can then be enriched and analyzed. acs.org The development of in-line analytical tools, such as integrated HPLC systems, is crucial for continuous manufacturing processes. nih.gov

Table 2: Advanced Analytical Techniques for Thiol-Containing Compounds

Technique Application Advantages
HPLC-MS/MS Quantitative analysis of thiols after derivatization. acs.org High sensitivity, specificity, and suitability for complex matrices. acs.org
Time-Resolved Mass Spectrometry (TR-MS) Real-time monitoring of reaction kinetics and transient intermediates. nih.gov Provides direct observational data on reaction mechanisms. nih.gov
Nuclear Magnetic Resonance (NMR) Systematic kinetic assays and structural elucidation. rsc.org Provides detailed structural information and can be used to follow reaction progress. rsc.org
Fluorescence Spectroscopy Detection of thiols using fluorescent labeling agents (e.g., monobromobimane). nih.gov High sensitivity for in-gel detection and liquid chromatography. nih.gov
In-line Spectroscopy (IR, Raman) Real-time monitoring in flow chemistry setups. Non-invasive, continuous data stream for process optimization and control.

Chemoinformatics and Computational Design of New Derivatives with Specific Reactivity

Chemoinformatics and computational chemistry are set to play a pivotal role in designing novel derivatives of this compound with tailored properties. Chemoinformatics utilizes information resources to transform data into knowledge, accelerating decision-making in chemical research. researchgate.net By representing molecules through various descriptors, researchers can build quantitative structure-activity relationship (QSAR) models to predict the properties and reactivity of new compounds. researchgate.net

For this compound, computational tools like Density Functional Theory (DFT) can be used to gain insight into electronic properties and the nature of noncovalent interactions. mdpi.com Molecular docking studies, a common tool in drug design, can predict how derivatives might interact with biological targets. mdpi.comnih.gov This computational pre-screening allows for the rational design of new molecules with specific reactivity. For instance, the reactivity of the thiol group can be tuned by introducing different substituent groups on the pyridine ring, an effect that can be systematically evaluated through kinetic and computational studies. rsc.org This approach enables the creation of a library of virtual derivatives, prioritizing the most promising candidates for synthesis and experimental validation. nih.gov

Exploration of Supramolecular Assemblies and Functional Materials Based on Intermolecular Interactions

The molecular structure of this compound is exceptionally well-suited for the construction of supramolecular assemblies. These are ordered structures formed and held together by non-covalent intermolecular forces. mdpi.comresearchgate.net The key interactions expected to drive the self-assembly of this molecule include halogen bonding, hydrogen bonding, and π-π stacking. mdpi.com

Halogen bonding, an interaction where a halogen atom acts as an electrophilic center (a σ-hole), is particularly significant due to the two iodine atoms. mdpi.com The nitrogen atom of the pyridine ring can act as a halogen bond acceptor, leading to directional and predictable interactions that can be used to engineer specific network structures. nih.govmdpi.com The thiol group and the pyridine nitrogen can also participate in strong hydrogen bonding. mdpi.comlibretexts.org The interplay of these forces can lead to the formation of complex and functional two-dimensional (2D) or three-dimensional (3D) networks. researchgate.nethw.ac.uk The creation of such supramolecular materials could lead to applications in crystal engineering, surface modification, and molecular electronics. researchgate.net Furthermore, by designing derivatives with specific responsive groups, it is possible to create "smart" materials that change their structure or function in response to external stimuli like light or chemical changes. nih.gov

Table 3: Potential Intermolecular Forces in this compound Assemblies

Intermolecular Force Description Participating Groups
Halogen Bonding A directional, non-covalent interaction involving a halogen atom's electropositive region (σ-hole). mdpi.com Iodine atoms (donors) and the pyridine Nitrogen atom (acceptor). nih.govmdpi.com
Hydrogen Bonding A strong type of dipole-dipole interaction between a hydrogen atom and a highly electronegative atom (N, O, S). libretexts.orgmsu.edu Thiol group (-SH) as a donor; Pyridine Nitrogen as an acceptor.
Dipole-Dipole Interactions Attractive forces between the positive end of one polar molecule and the negative end of another. libretexts.orglumenlearning.com The polar C-I, C-S, and C-N bonds within the molecule.
London Dispersion Forces Temporary attractive forces resulting from the movement of electrons, present in all molecules. lumenlearning.comsavemyexams.com The entire molecule, strength increases with the number of electrons.
π-π Stacking Attractive, non-covalent interactions between aromatic rings. mdpi.com The pyridine rings of adjacent molecules.

Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research

The integration of modern automation and continuous processing technologies represents a significant opportunity for research involving this compound. Flow chemistry, where reactions are run in a continuously flowing stream rather than a batch-wise fashion, offers substantial advantages in reaction control, scalability, and safety, especially when dealing with potentially hazardous reagents. nih.govvapourtec.com Reactions like halogenations and the synthesis of heterocyclic compounds are well-suited for flow reactors, which provide superior heat and mass transfer, leading to cleaner products and faster reactions. amt.uk

When coupled with automation, flow chemistry becomes a powerful tool for high-throughput synthesis and screening. vapourtec.comacs.org Automated platforms can systematically vary reaction conditions, substrates, and reagents, allowing for the rapid optimization of synthetic routes and the creation of large libraries of derivatives for further study. researchgate.net The automated synthesis of a radiolabelled pyridine-based agent has already been demonstrated, showcasing the potential for complex, multi-step processes to be fully automated. researchgate.net Applying these platforms to this compound would accelerate the discovery of new derivatives and their applications, from medicinal chemistry to materials science. ontosight.aiacs.orgnebraska.edu

Table of Mentioned Chemical Compounds

Compound Name
This compound
4-Mercaptopyridine
3,5-Dibromo-4-iodopyridine
3,5-Dibromo-4-aminopyridine
Monobromobimane
2-Bromo-N-[3-(2-[(18)F]fluoropyridin-3-yloxy)propyl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.